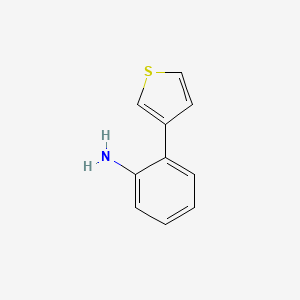

2-(Thiophen-3-yl)aniline

描述

Significance of Thiophene (B33073) and Aniline (B41778) Moieties in Organic Synthesis and Materials Science

The thiophene ring, a sulfur-containing five-membered heterocycle, is a privileged structure in medicinal chemistry and materials science. nih.govrsc.org Its unique electronic properties and ability to participate in various chemical reactions make it a valuable component in the design of pharmaceuticals and organic electronic materials. nih.govresearchgate.net Thiophene derivatives have found applications as anticancer, anti-inflammatory, and antimicrobial agents. nih.govresearchgate.netnih.gov In the realm of materials science, thiophene-based polymers are renowned for their exceptional electrical and optical properties, leading to their use in organic field-effect transistors, solar cells, and light-emitting diodes. researchgate.netnih.gov

Aniline, the simplest aromatic amine, is a cornerstone of industrial chemistry and a versatile starting material in organic synthesis. wikipedia.org Its primary application lies in the production of precursors for polyurethanes, dyes, and rubber processing chemicals. wikipedia.org The amino group on the aniline ring is highly reactive, allowing for a wide range of chemical modifications. wikipedia.orgresearchgate.net However, the potential for metabolic instability and toxicity of some aniline derivatives has prompted research into structural modifications to enhance their safety profiles. cresset-group.comacs.org The development of aniline-based polymers has also garnered significant interest for applications in sensors and conductive materials. nih.govrsc.orgacs.org

Overview of 2-(Thiophen-3-yl)aniline as a Versatile Molecular Scaffold

This compound, with the chemical formula C10H9NS, merges the key attributes of both thiophene and aniline. bldpharm.com This hybrid structure, featuring a thiophene ring attached to an aniline group, provides a unique platform for creating complex molecules with tailored properties. The presence of both the electron-rich thiophene ring and the reactive amine group allows for diverse functionalization, making it a valuable building block in both medicinal chemistry and materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 96919-49-2 | bldpharm.com |

| Molecular Formula | C10H9NS | bldpharm.com |

| Molecular Weight | 175.25 g/mol | bldpharm.com |

Scope and Research Trajectories for Thiophene-Substituted Anilines

The field of thiophene-substituted anilines is an active area of research with several promising directions. In medicinal chemistry, the focus is on synthesizing novel derivatives with enhanced biological activity and improved safety profiles. This includes the exploration of different substitution patterns on both the thiophene and aniline rings to modulate their pharmacological effects.

In materials science, the research is centered on the development of new polymers and small molecules with advanced optical and electronic properties. The ability to tune the electronic characteristics of these materials by modifying the thiophene-aniline core makes them attractive for applications in organic electronics, such as sensors and transistors. For instance, polymers derived from thiophene-aniline monomers have shown potential for use in chemical sensors due to their sensitivity to various analytes. nih.govrsc.org

Structure

3D Structure

属性

IUPAC Name |

2-thiophen-3-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMPDFHZOUOIWCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399659 | |

| Record name | 2-(thiophen-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96919-49-2 | |

| Record name | 2-(thiophen-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Thiophen 3 Yl Aniline and Its Derivatives

Cross-Coupling Strategies for Thiophene-Aniline Linkages

Palladium-catalyzed cross-coupling reactions represent the most prominent strategy for forging the carbon-carbon bond between a thiophene (B33073) and an aniline (B41778) ring. unimib.it Among these, the Suzuki-Miyaura reaction is a method of choice due to its high functional group tolerance and the use of stable and environmentally benign boronic acid reagents. mdpi.compreprints.org

The Suzuki-Miyaura coupling is a versatile and powerful tool for synthesizing thienyl-anilines. mdpi.com It typically involves the reaction of a bromoaniline with a thiophene boronic acid or, conversely, a bromothiophene with an aniline boronic acid, catalyzed by a palladium complex. unimib.itmdpi.com

Significant research has been directed towards optimizing Suzuki-Miyaura coupling conditions to improve yields, reduce reaction times, and enhance the environmental profile of the synthesis. mdpi.com A notable advancement is the use of aqueous micellar catalysis, which employs surfactants to create nanoreactors in water, often allowing reactions to proceed at room temperature and in the presence of air. mdpi.comresearchgate.net

One highly effective system involves the catalyst 1,1'-Bis(di-tert-butylphosphino)ferrocene palladium(II) dichloride, or Pd(dtbpf)Cl₂, known for its high activity and stability. mdpi.comresearchgate.net In conjunction with the surfactant Kolliphor EL, this catalyst has been used to couple various bromoanilines and thiophene boronic acids. unimib.itmdpi.com This methodology has achieved product yields of up to 98% in as little as 15 minutes at room temperature, obviating the need for an inert atmosphere. unimib.itmdpi.com For less reactive combinations, such as those involving aniline boronic acids or dibromoanilines, slight heating to 60 °C and the use of a toluene (B28343) co-solvent may be necessary to achieve high yields. mdpi.com

| Aniline Reactant | Thiophene Reactant | Catalyst | Solvent System | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| 2-Bromoaniline (B46623) | Thiophen-2-ylboronic acid | Pd(dtbpf)Cl₂ | Aqueous Kolliphor EL (2 w%) | Room Temp. | 15 min | 98% |

| 3-Bromoaniline | Thiophen-2-ylboronic acid | Pd(dtbpf)Cl₂ | Aqueous Kolliphor EL (2 w%) | Room Temp. | 60 min | 96% |

| 4-Bromoaniline | Thiophen-3-ylboronic acid | Pd(dtbpf)Cl₂ | Aqueous Kolliphor EL (2 w%) | Room Temp. | 15 min | 94% |

| 2-Anilineboronic acid | 3-Bromothiophene | Pd(dtbpf)Cl₂ | Aqueous Kolliphor EL / Toluene (9:1) | 60 °C | 1 h | 85% |

Regioselectivity—the ability to control which isomers are formed—is critical in the synthesis of substituted biaryls. In the context of thienyl-anilines, Suzuki-Miyaura coupling allows for precise control over the final product's constitution based on the starting materials. mdpi.com For instance, to synthesize 2-(thiophen-3-yl)aniline specifically, one would react 2-bromoaniline or 2-aminophenylboronic acid with the corresponding thiophen-3-yl partner (thiophen-3-ylboronic acid or 3-bromothiophene, respectively). mdpi.com

The regiochemical outcome is predetermined by the substitution pattern of the bromo and boronic acid functional groups on the aromatic rings. rsc.org Research has demonstrated the successful synthesis of various isomers, including 2-(thiophen-2-yl)aniline, 3-(thiophen-3-yl)aniline, and 4-(thiophen-3-yl)aniline (B1351096), by selecting the appropriate precursors. mdpi.com This precise control is fundamental for creating molecules with specific electronic and steric properties for further applications.

Beyond direct cross-coupling, palladium catalysis enables the construction of fused ring systems where a thiophene ring is annulated to a quinoline (B57606) core, a structure related to thienyl-anilines. These intramolecular cyclization and annulation reactions provide alternative pathways to complex heterocyclic structures. researchgate.net For example, palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols can produce a wide range of substituted quinolines under mild conditions. organic-chemistry.orgnih.govacs.org While not directly forming this compound, these methods are pertinent for creating more complex thienoquinoline derivatives through intramolecular C-H arylation of appropriately substituted amides. researchgate.net Such strategies often involve the formation of a key C-C bond that leads to the cyclized product, showcasing the versatility of palladium catalysis in synthesizing diverse aromatic systems. beilstein-journals.orgnih.gov

Suzuki-Miyaura Cross-Coupling Applications

Optimization of Reaction Conditions: Temperature, Solvent Systems (e.g., Aqueous Micellar Medium), and Catalysts (e.g., Pd(dtbpf)Cl2)

Condensation Reactions for Schiff Base Formation

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. This reaction is a straightforward and efficient way to derivatize anilines, including thienyl-anilines, thereby modifying their chemical properties and introducing new functional groups. oalib.comresearchgate.net

A specific and well-documented example of Schiff base formation is the synthesis of 2-methoxy-6-[(4-thiophene-3-yl-phenylimino)-methyl]-phenol. oalib.comresearchgate.net This compound is prepared through the direct condensation of 4-(thiophen-3-yl)aniline with o-vanillin (2-hydroxy-3-methoxybenzaldehyde). oalib.comlookchem.com The reaction joins the two aromatic components via an imine linkage, resulting in a larger, multi-functional molecule that acts as an effective ligand for metal ions. oalib.comresearchgate.net The synthesis is typically carried out by refluxing the reactants in an alcoholic solvent, such as ethanol. nih.gov The resulting Schiff base is a stable, solid compound. oalib.comresearchgate.net

Multi-component Reactions and Heterocyclic Ring Formations

Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like thiophene derivatives from simple starting materials in a single step, which is valued for its atom economy and time-saving nature. tandfonline.com Various MCRs, including metal-catalyzed, base-catalyzed, and catalyst-free processes, have been developed for the formation of diverse thiophene derivatives. tandfonline.com

One prominent example is the Gewald reaction, a classic MCR for synthesizing 2-aminothiophenes. tandfonline.com While not directly producing this compound, the principles are applicable for creating substituted thiophenes that can be further modified. For instance, a three-component reaction involving an active methylene (B1212753) compound, an aldehyde, and elemental sulfur can yield highly substituted thiophenes. tandfonline.com A study demonstrated the synthesis of (2-(thiophen-2-yl)-1H-indol-3-yl)methyl)aniline derivatives through a three-component reaction of 2-(thiophen-2-yl)-1H-indole, N-methylaniline, and various aldehydes, albeit in relatively low yields. nih.govresearchgate.net

Researchers have also employed MCRs to build more complex heterocyclic systems. For example, a three-component reaction between isatin, tetrahydroisoquinoline, and a terminal alkyne can produce complex N-phenyl substituted pyrroloisoquinolines. acs.org Similarly, other MCRs have been used to synthesize pyrimidine (B1678525) and phthalimide (B116566) skeletons from aniline derivatives. rsc.org These strategies highlight the utility of MCRs in generating a library of complex molecules where a thiophene-aniline scaffold can be incorporated or formed in situ.

The table below summarizes examples of multi-component reactions used to generate thiophene and related heterocyclic structures.

| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| 2-bromo/chloromethyl derivatives, acetyl acetone, phenyl isothiocyanates | Mild conditions | Fully substituted thiophene derivatives | Not specified | mdpi.com |

| Cyclohexane-1,4-dione, malononitrile, benzaldehyde (B42025) analogs, then sulfur | Triethylamine, Ethanol | Thiophene-hybrids | 60-95 | tandfonline.com |

| 2-(thiophen-2-yl)-1H-indole, N-methylaniline, benzaldehyde | Various catalysts/solvents | (2-(thiophen-2-yl)-1H-indol-3-yl)methyl)aniline derivatives | ~20 | nih.govresearchgate.net |

| Isatin, tetrahydroisoquinoline, phenyl acetylene | Benzoic acid, Toluene, 90°C | N-phenyl-dihydropyrroloisoquinoline derivative | 86 | acs.org |

Synthetic Approaches to Polymer Precursors and Monomers

The this compound framework is a key building block for creating monomers used in the synthesis of conducting polymers. These polymers often possess unique electrochromic and photovoltaic properties. polymer.cnresearchgate.net The synthesis of these monomers typically involves linking thiophene and aniline units, sometimes with additional functional groups or bridges, to prepare them for polymerization. researchgate.netmetu.edu.tracs.org

One common approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions. The Suzuki reaction can be used to couple a bromoaniline with a thiophene boronic acid to form the core structure. nih.gov For instance, 4-Methyl-2-(thiophen-3-yl)aniline was synthesized with a 62% yield via a Suzuki coupling. nih.gov Similarly, Stille cross-coupling has been employed to synthesize triphenylamine-based thiophene derivative monomers, which were then polymerized to form materials with multichromic properties. researchgate.net

Researchers have synthesized a range of monomers for specific applications. Examples include:

Triphenylamine-thiophene copolymers: A series of polymers were created from monomers like (E)-N,N-diphenyl-4-(2-(thiophen-3-yl)vinyl)aniline. These monomers were prepared and then polymerized using methods like Grignard metathesis (GRIM) polymerization with a Ni(dppp)Cl₂ catalyst. polymer.cn

Polymers with aniline and thiophene units: Monomers such as 2,6-di(thiophen-2-yl)aniline (B11769289) have been synthesized and subsequently polymerized, either chemically or electrochemically. researchgate.net Studies found that polymerization occurred through the aniline units, creating hybrid polymers with potential for use in organic solar cells. researchgate.net

Polyether-bridged thiophene-aniline structures: Compounds like 1,12-di-3-thienyl-2,5,8,11-tetraoxadodecane have been synthesized and electropolymerized to create polymers with specific functionalities. metu.edu.tr

The table below details the synthesis of various polymer precursors based on the thiophene-aniline structure.

| Monomer Name | Synthetic Method | Polymerization Method | Application | Reference |

| (E)-N,N-diphenyl-4-(2-(thiophen-3-yl)vinyl)aniline | Wittig-Horner reaction | Grignard Metathesis (GRIM) | Photovoltaics | polymer.cn |

| 4-cyano-4′,4″-di(4-methoxythiophen-2-yl)triphenylamine | Stille cross-coupling | Electrochemical | Electrochromic Devices | researchgate.net |

| 2,6-di(thiophen-2-yl)aniline | Baldwin et al. method | Chemical & Electrochemical | Photovoltaic Devices | researchgate.net |

| Hexamethylene (bis-3-thiopheneacetamide) | Not specified | Electrochemical | Electrochromic Devices | metu.edu.tr |

Yield Optimization and Purity Assessment in Synthetic Protocols

Optimizing reaction conditions to maximize yield and ensure high purity is a critical aspect of synthesizing this compound and its derivatives. This involves systematically adjusting parameters such as catalysts, solvents, temperature, and reaction time. researchgate.netacs.org

For multi-component reactions, a screening process is often employed. For example, in the synthesis of (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives, various catalysts (like acetic acid, piperidine, and silica (B1680970) sulfuric acid) and solvents (like ethanol, water, and solvent-free conditions) were tested to find the optimal conditions, which were determined to be silica sulfuric acid in water, completing the reaction in 5 minutes with a 77% yield for the major product. nih.govresearchgate.net In another case, the synthesis of a dihydropyrroloisoquinoline via MCR was optimized by testing different acids, solvents, and temperatures, with benzoic acid in toluene at 90°C providing the best yield (86%). acs.org

The purity of the synthesized compounds is paramount and is assessed using a combination of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H and ¹³C NMR are universally used to confirm the chemical structure and regioselectivity of the products. polymer.cnnih.govresearchgate.net For example, the structure of N-methyl-4-(phenyl(2-(thiophen-2-yl)-1H-indol-3-yl) methyl) aniline was confirmed by characteristic signals in ¹H and ¹³C NMR spectra. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and elemental composition of the final products. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is often used to determine the purity of the final compounds, with purities often exceeding 95-98%. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups in the synthesized molecules. metu.edu.tr

Purification of the final products is typically achieved through column chromatography on silica gel or recrystallization from suitable solvent systems like ethanol/water. polymer.cn In some cases, the crude purity is high enough that extensive purification is not required.

The following table shows an example of reaction optimization.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| TFA | Toluene | 50 | 22 | 72 | acs.org |

| TFA | Toluene | 80 | 18 | 81 | acs.org |

| Benzoic Acid | Toluene | 90 | 16 | 86 | acs.org |

| Benzoic Acid | Dioxane | 90 | 16 | 78 | acs.org |

Coordination Chemistry and Metal Complexes of 2 Thiophen 3 Yl Aniline Derivatives

Ligand Design and Coordination Sites of Thiophene-Aniline Scaffolds

The design of ligands based on the 2-(thiophen-3-yl)aniline scaffold is a key aspect of their coordination chemistry. The inherent structural features of this molecule, including the nitrogen atom of the aniline (B41778) and the sulfur atom within the thiophene (B33073) ring, provide potential coordination sites. researchgate.net However, it is the derivatization of the aniline's amino group, most commonly through condensation with aldehydes or ketones to form Schiff bases, that significantly enhances their versatility as ligands. oalib.comlookchem.com

These Schiff base ligands offer multiple coordination possibilities. acs.org For instance, a Schiff base synthesized from 4-(thiophen-3-yl)aniline (B1351096) and o-vanillin results in a ligand with ONS donor atoms. oalib.comresearchgate.net This design allows the ligand to coordinate with metal ions through the imine nitrogen, the phenolic oxygen, and potentially the thiophene sulfur, leading to the formation of stable chelate rings. oalib.comresearchgate.net The specific coordination mode can be tuned by the choice of the aldehyde or ketone used in the Schiff base formation, as well as the reaction conditions. The flexibility in ligand design allows for the creation of bidentate, tridentate, or even tetradentate ligands, influencing the geometry and properties of the resulting metal complexes. acs.orgnih.gov

The electronic properties of the thiophene-aniline scaffold also play a crucial role. The electron-donating nature of the thiophene ring can influence the electron density on the coordinating atoms, thereby affecting the stability and reactivity of the metal complexes. researchgate.net This interplay between steric and electronic factors in the ligand design is fundamental to achieving desired coordination geometries and functionalities in the resulting metal complexes.

Applications of Coordination Complexes in Catalysis and Materials

The unique structural and electronic properties of metal complexes derived from this compound and its Schiff bases make them promising candidates for various applications, particularly in catalysis and materials science.

Schiff base metal complexes, in general, are known to be effective catalysts in a range of organic transformations. researchgate.net For instance, certain Schiff base complexes have shown catalytic activity in transfer hydrogenation reactions of ketones. researchgate.net The ability to fine-tune the steric and electronic environment around the metal center by modifying the ligand structure allows for the optimization of catalytic performance.

In the realm of materials science, these complexes are being explored for their potential in creating novel materials with interesting properties. For example, 4-(thiophen-3-yl)aniline can be polymerized to form poly[4-(thiophen-3-yl)-aniline], and composite materials of this polymer with metals like palladium have been synthesized. lookchem.com These materials could have applications in electronics and energy storage. lookchem.com Furthermore, the study of metal-organic frameworks (MOFs) incorporating thiophene-based ligands is an active area of research, with potential applications in gas storage and separation. acs.org The thermal stability of some of these complexes also suggests their potential use as precursors in metal-organic chemical vapor deposition (MOCVD). oalib.com

Polymerization Studies and Conductive Polymer Applications

Oxidative Polymerization of 2-(Thiophen-3-yl)aniline and Related Monomers

Oxidative polymerization is the primary method for converting aniline-thiophene monomers into conjugated polymer chains. This process involves the oxidation of the monomer to generate radical cations, which then couple to form dimers, oligomers, and ultimately, high molecular weight polymers. The reaction can be initiated either electrochemically or through the use of chemical oxidizing agents. Studies on monomers containing both aniline (B41778) and thiophene (B33073) units have shown that polymerization often proceeds selectively through the aniline moiety. researchgate.netresearchgate.net

Electrochemical polymerization, or electropolymerization, offers a high degree of control over the polymer film's thickness, morphology, and doping level by manipulating electrical potential. This technique involves the direct oxidation of the monomer at an electrode surface. A new series of polymers based on monomers with aniline and thiophene units have been successfully prepared via electrochemical methods. researchgate.netresearchgate.net

However, the electropolymerization of monomers containing both aniline and thiophene can be complex due to the significant difference in their oxidation potentials. jept.de For instance, aniline typically polymerizes in an acidic solution at a potential of about 0.800 eV. jept.de For hybrid monomers like 3-(N-alkylamino)thiophenes, studies suggest a mechanism where initial oxidation occurs via the removal of an electron from the nitrogen lone pair. acs.org This is followed by a chemical step that results in a radical cation at the 2-position of the thiophene ring, leading to coupling and the formation of a poly(α-α'-thiophene) backbone. acs.org The electrochemical copolymerization of thiophene and aniline has been used to create novel materials with improved properties compared to their respective homopolymers. jept.de

Interactive Table: Electrochemical Properties of Aniline-Thiophene Monomers

Please note that specific data for this compound was not available in the provided search results. The table below presents data for related aniline-thiophene monomers to illustrate typical electrochemical behavior.

| Monomer | Oxidation Potential (V vs. Ag/AgCl) | Polymerization Method | Resulting Polymer | Reference |

| 4-(2-thiophen)aniline | Not specified | Electrochemical | P4,2TA | researchgate.net |

| 4-(3-thiophen)aniline | Not specified | Electrochemical | P4,3TA | researchgate.net |

| 2,6-di(thiophen-2-yl)aniline (B11769289) | Not specified | Electrochemical | Poly(DOTA) | researchgate.net |

| Aniline (for comparison) | ~0.8 | Electrochemical | Polyaniline (PANI) | jept.de |

Chemical oxidative polymerization is a versatile and scalable method for synthesizing conductive polymers in bulk. It employs a chemical oxidant to initiate the polymerization process. Iron(III) chloride (FeCl₃) is a commonly used and effective oxidizing agent for both thiophene and aniline derivatives. nih.govrsc.orgvnu.edu.vn The process is typically carried out in an organic solvent like chloroform (B151607). vnu.edu.vn

This method has been successfully applied to synthesize a range of aniline-thiophene polymers. researchgate.net For example, new polymers reacting thiophene or 3-alkylthiophenes with aniline were synthesized via oxidative polymerization using FeCl₃. researchgate.net Similarly, polythiophenes containing benzo[d]thiazole heterocycles were prepared in chloroform with FeCl₃ as the catalytic oxidant. vnu.edu.vn The classical oxidative polymerization of aniline derivatives often occurs in an aqueous acid solution with oxidants like ammonium (B1175870) persulfate or iron(III) chloride. rsc.org The choice of oxidant and reaction conditions can significantly impact the molecular weight and yield of the resulting polymer. nih.gov

In situ polymerization involves the formation of the polymer directly within a matrix or in the presence of another component to form a composite material. This technique is particularly useful for creating intimate contact between the polymer and a secondary phase, such as nanoparticles.

One notable application is the synthesis of metal-polymer composites. For example, 4-(thiophen-3-yl)aniline (B1351096) has been used as a monomer in an in situ polymerization and composite formation (IPCF) method to create a Pd(I)–poly[4-(thiophen-3yl)-aniline] composite material. lookchem.comchemicalbook.com In a similar process using auric acid as the oxidizing agent, the polymerization of 4-(thiophen-3-yl)aniline leads to the simultaneous reduction of gold ions, forming gold nanoparticles that are encapsulated and stabilized by the polymer matrix. researchgate.net This method facilitates strong functionalization and interaction between the polymer and the nanoparticles. researchgate.net In a different context, in situ polymerization of aniline derivatives has been explored for biomedical applications, where a monomer is activated within a specific biological environment to form a functional conjugated polymer. polymer.cn

Chemical Oxidative Polymerization (e.g., using Iron(III) Chloride)

Formation of Conjugated Polymers and Copolymers

The combination of aniline and thiophene units into a single polymer chain is a strategic approach to engineer materials with tailored properties. google.com These conjugated copolymers and oligomers can exhibit enhanced solubility, processability, and optoelectronic characteristics compared to the corresponding homopolymers, polyaniline and polythiophene. researchgate.netjept.de

Copolymers of aniline and thiophene are designed to merge the high conductivity and stability of polyaniline with the desirable electrochromic and electronic properties of polythiophenes. google.commdpi.com These copolymers can be synthesized through both chemical and electrochemical routes. researchgate.netjept.de Spectroscopic characterization, including FT-IR, UV-vis, and NMR, has confirmed the formation of true copolymers containing both aniline and thiophene moieties. researchgate.net

Research has demonstrated that copolymers synthesized from monomers like 2,6-di(thiophen-2-yl)aniline and aniline units show improved solubility and photovoltaic efficiency over the homopolymers. researchgate.net This improvement is partly attributed to the incorporation of aniline units, which increases the flexibility of the polymer chains and modifies their electronic properties. researchgate.net Similarly, monomers such as 4-(2-thiophen)aniline and 4-(3-thiophen)aniline have been synthesized and polymerized to study how the linkage position affects the final polymer's properties. researchgate.net The resulting copolymers often exhibit enhanced π-conjugation, leading to a red shift in their UV-Vis absorption spectra. jept.de

Substituents on the aniline or thiophene rings play a critical role in determining the course of polymerization and the final properties of the polymer, such as solubility, conductivity, and oxidation potential. rsc.orgnih.gov

The electronic nature of the substituent is a key factor. Electron-donating groups, such as alkoxy groups, can lower the monomer's oxidation potential, making polymerization easier. rsc.orgnih.gov Conversely, electron-withdrawing groups can make the monomer more difficult to oxidize. researchgate.net Steric effects are also significant; bulky substituents can increase the torsion angle between monomer units in the polymer chain, which may hinder polymerization and decrease the conductivity of the final material. nih.gov

The position of the substituent also matters. For instance, a thiophene substituent at the ortho position of the aniline ring has been shown to increase the polymer's solubility in non-polar solvents. nih.gov In a comparative study, the polymer derived from 4-(2-thiophen)aniline (P4,2TA) showed a higher photovoltaic yield than the polymer from 4-(3-thiophen)aniline (P4,3TA), suggesting that the molecular geometry significantly impacts crystallinity, morphology, and photovoltaic performance. researchgate.net Furthermore, adding alkyl chains to the thiophene ring can greatly improve the solubility of aniline-thiophene copolymers without negatively impacting conductivity. researchgate.net However, substitutions can also have a negative effect on conductivity, with many substituted polymers showing conductivities several orders of magnitude lower than unsubstituted PANI. researchgate.net

Interactive Table: Effect of Substituents on Polymer Properties

| Monomer/Polymer System | Substituent | Effect on Property | Reference |

|---|---|---|---|

| Polyaniline Derivatives | Alkoxy groups (electron-donating) | Decreases oxidation potential | rsc.orgnih.gov |

| Polyaniline Derivatives | Alkyl groups (steric hindrance) | Increases oxidation potential, decreases polymerization rate | nih.gov |

| Poly[4-(3-hexyl-2-thiophene)aniline] | Hexyl group on thiophene | Increases solubility | researchgate.net |

| Poly(DOTA) vs. PANI | 2,6-di(thiophen-2-yl) groups | Improves solubility, decreases conductivity | researchgate.net |

Aniline-Thiophene Copolymers and Oligomers

Advanced Characterization of Polymeric Materials

The comprehensive characterization of polymeric materials derived from thiophene-aniline monomers is crucial for understanding their structure-property relationships. Techniques spanning spectroscopy, electrochemistry, and microscopy are employed to elucidate the polymer's molecular structure, electrochemical behavior, and solid-state morphology.

Spectroscopic methods are fundamental in confirming the successful polymerization and determining the structure of the resulting polymer. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to verify the polymer's formation by identifying characteristic vibrational bands. For aniline-thiophene copolymers, key spectral features include the C-H out-of-plane deformation bands in the 758-763 cm⁻¹ region, which are characteristic of both substituted benzene (B151609) and thiophene rings. jept.de The presence of these bands indicates that the polymerization has occurred through the coupling of these rings, leading to a linear polymer chain. jept.de Other significant bands confirm the presence of specific functional groups within the polymer structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy serves as a powerful tool for the structural characterization of both the initial monomers and the final polymers. researchgate.netresearchgate.net By comparing the spectra before and after polymerization, researchers can confirm the polymer's structure. The disappearance or significant shifting of proton signals at the reactive sites of the aniline and thiophene rings provides direct evidence of the coupling process and chain formation. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to investigate the electronic properties of the conjugated polymer. Polymers containing aniline and thiophene units typically exhibit strong absorption in the UV-visible range, arising from π-π* electronic transitions within the conjugated backbone. researchgate.net For instance, some poly(aniline-co-thiophene) systems show absorption maxima near 400 nm. researchgate.net The absorption edge of the spectrum is used to calculate the optical band gap (E_g), a critical parameter for electronic applications. For similar polymers, band gap values have been found to be in the range of 2.65–2.72 eV. researchgate.net

Table 1: Summary of Spectroscopic Characterization Techniques

| Technique | Information Obtained | Typical Findings for Thiophene-Aniline Polymers | Reference |

| FT-IR | Identification of functional groups and bonding | C-H out-of-plane deformations (758-763 cm⁻¹) confirming ring coupling. | jept.de |

| ¹H-NMR | Elucidation of monomer and polymer structure | Comparison of spectra confirms polymerization via changes in proton signals. | researchgate.net, researchgate.net |

| UV-Vis | Determination of electronic absorption and optical band gap | Strong π-π* transitions; absorption maxima near 400 nm; E_g ~2.65-2.72 eV. | researchgate.net |

Cyclic voltammetry (CV) is a key technique for studying the electrochemical behavior of conductive polymers. researchgate.net It provides insights into oxidation potentials, redox stability, and the mechanism of polymer film growth. jept.denih.gov The electropolymerization of aniline and thiophene can be challenging due to the significant difference in their oxidation potentials; aniline typically polymerizes around +0.8 V, while thiophene requires a much higher potential of about +2.0 V. jept.de

During electropolymerization, successive CV scans are performed. An increase in the peak current with each cycle indicates the progressive deposition of the conductive polymer film onto the working electrode. nih.gov For some thiophene-based monomers, this polymerization is an irreversible process, as evidenced by the presence of an oxidative peak without a corresponding reduction peak on the reverse scan. jept.de Once the polymer film is formed, its redox activity can be characterized by running CV scans in a monomer-free electrolyte solution. This reveals the doping and de-doping processes, which are crucial for the polymer's function in electronic devices. nih.gov For example, a polythiophene derivative film might show a doping process between -0.35 V and 0.7 V and a de-doping process between 0.5 V and 0.6 V. nih.gov

Table 2: Typical Oxidation Potentials from Cyclic Voltammetry

| Monomer/Polymer | Oxidation Potential (vs. reference electrode) | Key Observation | Reference |

| Aniline | ~0.8 V | Polymerization in aqueous acidic solution. | jept.de |

| Thiophene | ~2.0 V | High potential required for polymerization. | jept.de |

| Thiophene Derivative (dTT-bT) | 0.98 V - 1.05 V | Anodic response leading to polymerization. | nih.gov |

| Pyrene-Thiophene Monomer | ~1.8 V | High potential needed due to electron-withdrawing groups. | nih.gov |

The morphology and crystallinity of the polymer film significantly influence the performance of the final electronic device. researchgate.net Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD) are standard techniques for these investigations. researchgate.net

Atomic Force Microscopy (AFM): AFM is used to visualize the surface topography of the polymer deposit. researchgate.net Operating in tapping mode, it can provide detailed information about the film's texture and calculate the root mean square (Rrms) roughness. researchgate.net The surface morphology, including its uniformity and roughness, plays a critical role in determining the efficiency of interfaces in multilayer devices like solar cells. researchgate.net

X-ray Diffraction (XRD): XRD analysis is performed to assess the degree of crystallinity within the polymer film. researchgate.net The presence of sharp diffraction peaks indicates a more ordered, crystalline structure, while broad halos suggest an amorphous nature. The molecular geometry of the monomer has a direct impact on the resulting polymer's ability to pack and form crystalline domains. researchgate.net Higher crystallinity is often associated with improved charge transport properties. acs.org

Table 3: Morphological and Structural Analysis Techniques

| Technique | Parameter Measured | Significance | Reference |

| AFM | Surface topography, roughness (Rrms) | Affects interfacial contact and quality in multilayer devices. | researchgate.net |

| XRD | Crystalline structure | Higher crystallinity often correlates with better charge mobility and device performance. | researchgate.net |

Electrochemical Characterization (Cyclic Voltammetry)

Applications of Conductive Polymers in Organic Electronics

Polymers based on this compound and its isomers are promising materials for various organic electronic devices due to their semiconducting nature and processability. researchgate.netresearchgate.net

Aniline-thiophene based polymers are frequently investigated for their potential as electron-donor materials in the active layer of organic photovoltaic (OPV) devices, particularly in a bulk heterojunction (BHJ) configuration with a fullerene-based acceptor. researchgate.netacs.org The purpose is to develop materials with tailored optical and electronic properties suitable for efficient charge generation and transport. researchgate.netresearchgate.net

Substituted polythiophenes are a versatile class of materials for organic light-emitting diodes (OLEDs) due to their tunable electroluminescent properties. acs.org By modifying the side chains and the polymer backbone, the emission color can be tuned across the visible spectrum, from blue to near-infrared. acs.org

While specific research on poly(this compound) for OLEDs is emerging, the properties of related polymers suggest significant potential. For example, copolymers incorporating dithieno[3,2-b:2′,3′-d]pyrrole (DTP), a fused thiophene system, have been successfully used to create red-emitting OLEDs. researchgate.net The incorporation of aniline units into a polythiophene backbone can modulate the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for achieving efficient charge injection and recombination in an OLED device. acs.org The development of such multifunctional materials is a key challenge in advancing OLED technology for solid-state lighting and displays. acs.org

Flexible Electronics and Sensors

Direct experimental research on the polymerization of this compound and the specific application of the resulting polymer, poly(this compound), in flexible electronics and sensors is not extensively documented in publicly available scientific literature. However, the potential of such a polymer can be inferred from the well-established properties of its constituent components: polyaniline (PANI) and polythiophene (PTh). Both PANI and PTh are leading materials in the field of conductive polymers for flexible and sensory devices. mdpi.comacs.org The strategy of creating hybrid polymers by combining aniline and thiophene units into a single monomer is explored to develop materials with tailored or enhanced properties. researchgate.netresearchgate.netphyschemres.org

The theoretical appeal of a polymer like poly(this compound) lies in the potential combination of the advantageous characteristics of both PANI and PTh. Polyaniline is known for its excellent environmental stability, straightforward synthesis, and conductivity that can be tuned through doping. mdpi.comrsc.org Polythiophenes, on the other hand, are valued for their high electrical conductivity, good processability, and stability, which makes them suitable for various organic electronic applications. mdpi.commdpi.com

A copolymer incorporating both aniline and thiophene moieties, such as poly(aniline-co-thiophene), has been studied theoretically and was found to possess a low band gap, suggesting strong electronic conjugation, which is a desirable property for conductive materials. physchemres.org The incorporation of a thiophene ring into a polyaniline backbone could enhance charge carrier mobility and modify the electronic structure, potentially leading to improved sensitivity and response times in sensor applications. For instance, a related polymer, poly[4-(3-hexyl-2-thiophene)-aniline], has been utilized as a modified electrode for the detection of nitrate (B79036) ions. researchgate.net

The inherent flexibility of polymer chains, a key requirement for flexible electronics, would likely be present in poly(this compound). The combination of the thiophene and aniline units might also offer unique electrochemical properties, making it a candidate for various amperometric or voltammetric sensors. mdpi.com Research on related monomers, such as 4-(thiophen-3-yl)aniline, has shown successful polymerization and investigation of the resulting polymer for photovoltaic applications, indicating that polymers from this family of compounds are of scientific interest. researchgate.net

While the specific performance metrics for poly(this compound) in flexible electronics and sensors remain undetermined, the foundational properties of its parent polymers suggest it could be a promising material. Detailed experimental studies would be required to synthesize, characterize, and validate its actual performance and potential applications in these fields.

Data Tables

Due to the lack of specific experimental data for poly(this compound) in the reviewed literature, no data tables can be presented.

Medicinal Chemistry and Biological Activity Investigations

2-(Thiophen-3-yl)aniline as a Building Block for Drug Candidates

The this compound core structure is a versatile pharmacophore utilized in the synthesis of a variety of biologically active compounds. Its structural similarity to known active molecules makes it a prime candidate for the development of new therapeutics. For instance, derivatives of this compound have been explored as selective inhibitors of RET kinase, with preclinical studies showing significant tumor growth reduction in xenograft models. This highlights its potential as a therapeutic agent for malignancies associated with RET signaling.

Furthermore, the thiophene-aniline motif is a key component in the design of DNA-encoded libraries (DEL), which are used to identify novel small-molecule hits against various drug targets. acs.org The chemical properties of building blocks like this compound are crucial for the successful exploration of chemical space and the discovery of new drug candidates. acs.org The ability to modify the aniline (B41778) and thiophene (B33073) rings allows for the fine-tuning of physicochemical properties and biological activity, making it an important building block in modern drug discovery. For example, a derivative, 4-Chloro-3-[2-(thiophen-3-yl)ethoxy]aniline, is noted as a versatile building block for synthesizing pharmaceutical agents that target specific enzymes or receptors.

Antimicrobial Activity Studies

Derivatives of this compound have been the subject of numerous studies investigating their potential as antimicrobial agents. These investigations have revealed that by modifying the core structure, it is possible to develop compounds with significant activity against a range of bacterial and fungal pathogens.

A variety of thiophene derivatives incorporating an aniline moiety have demonstrated notable antibacterial and antifungal activities. nih.govejpmr.com For example, novel thiophene derivatives incorporating triazole and benzimidazole (B57391) moieties have been synthesized and shown to possess antimicrobial properties. nih.gov Some of these compounds exhibited promising activity against both bacterial and fungal species. nih.gov The introduction of different substituents on the thiophene and aniline rings has been shown to significantly influence the antimicrobial spectrum and potency of these derivatives. researchgate.net

In one study, a series of 2-(2-ketothiophen-yl)-3-(substituted aryl)-5-{methylene-(4-haloaryl)}-1-thiazolidin-4-ones were synthesized and screened for their in vitro antimicrobial activity. orientjchem.org The results indicated that many of these compounds displayed pronounced biological activities against both bacteria and fungi. orientjchem.org Similarly, the synthesis of novel pyrazole (B372694), pyridine (B92270), and other heterocyclic systems incorporating a thiophene moiety has yielded compounds with significant antifungal activity, with some derivatives being more potent than the standard drug Amphotericin B against Aspergillus fumigates. researchgate.net

| Derivative Type | Target Organisms | Key Findings | Reference(s) |

| Thiophene-Triazole-Benzimidazole Hybrids | Bacteria and Fungi | Showed potential antimicrobial activities; skeletons with benzimidazole and thiophene moieties may be valuable leads. | nih.gov |

| 3-Fluoro-4-(morpholin-4-yl)-N-[2-(thiophene-2-yl) ethyl] aniline Derivatives | Bacteria and Fungi | Some synthesized compounds possessed good antibacterial and antifungal activities. | ejpmr.com |

| Pyridine side chain derivatives of thiophene | Bacteria and Fungi | Exhibited excellent antimicrobial activity, with some comparable to standard drugs. | researchgate.net |

| 2-(2-ketothiophen-yl)-3-(substituted aryl)-1-thiazolidin-4-ones | Bacteria and Fungi | Most tested compounds displayed pronounced biological activities. | orientjchem.org |

| Thiophene-Pyrazole-Pyridine Hybrids | Fungi | Some derivatives were more potent than Amphotericin B against Aspergillus fumigates. | researchgate.net |

The antibacterial efficacy of this compound derivatives has been evaluated against specific and clinically relevant bacterial strains, including the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli. One study reported that 5-fluoro-2-(3-(thiophen-3-yl)-1H-1,2,4-triazol-5-yl)aniline exhibited high antistaphylococcal activity with a Minimum Inhibitory Concentration (MIC) of 6.1 µM, which is comparable to the reference drug ciprofloxacin (B1669076) (MIC: 4.7 µM). nih.gov

In another study, synthesized 3-alkylidene-2-indolone derivatives were tested against several bacterial strains. mdpi.com Notably, some of these compounds demonstrated high antibacterial activity, with MIC values of 0.5 μg/mL against three strains of Staphylococcus aureus, including a methicillin-resistant strain (MRSA). mdpi.com Thiopyrimidine derivatives have also been investigated, showing varied activity against different bacterial strains, with Gram-positive bacteria generally being more susceptible than Gram-negative bacteria like E. coli. researchgate.net

| Derivative | Bacterial Strain | Activity (MIC) | Reference(s) |

| 5-fluoro-2-(3-(thiophen-3-yl)-1H-1,2,4-triazol-5-yl)aniline | Staphylococcus aureus | 6.1 µM | nih.gov |

| 3-alkylidene-2-indolone derivatives (10f, 10g, 10h) | Staphylococcus aureus ATCC 6538 | 0.5 µg/mL | mdpi.com |

| 3-alkylidene-2-indolone derivatives (10f, 10g, 10h) | Staphylococcus aureus ATCC 4220 | 0.5 µg/mL | mdpi.com |

| 3-alkylidene-2-indolone derivatives (10f, 10g, 10h) | Methicillin-resistant Staphylococcus aureus ATCC 43300 | 0.5 µg/mL | mdpi.com |

| Thiopyrimidine derivative with p-methoxy group | Bacillus cereus | High susceptibility | researchgate.net |

| Thiopyrimidine derivative with p-methoxy group | Escherichia coli | Most resistant | researchgate.net |

Antibacterial and Antifungal Properties of Derivatives

Anticancer Research and Tubulin Polymerization Inhibition

The this compound scaffold has been a focal point in the quest for new anticancer agents, with a particular emphasis on the inhibition of tubulin polymerization. nih.gov Tubulin is a critical component of the cell cytoskeleton, and its disruption can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.

Derivatives of 3-fluoro-4-(thiophen-3-yl)aniline (B12086860) have been found to inhibit tubulin polymerization more effectively than some traditional chemotherapeutics in comparative studies. In a separate study, a series of 2-anilino triazolopyrimidines were synthesized and investigated as tubulin polymerization inhibitors. nih.gov The p-toluidino derivative from this series was identified as the most potent inhibitor of tubulin polymerization, with an IC₅₀ of 0.45 µM, and it strongly inhibited the binding of colchicine (B1669291) to tubulin. nih.gov Furthermore, tetrahydrobenzo[b]thiophene derivatives have been explored as new tubulin polymerization destabilizers, with one derivative, 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17), being identified as a potent compound with broad-spectrum antitumor activity. nih.gov This compound was also found to inhibit WEE1 kinase and block tubulin polymerization. nih.gov

| Derivative | Activity | IC₅₀ Value | Reference(s) |

| 3-Fluoro-4-(thiophen-3-yl)aniline derivative | Tubulin Polymerization Inhibition | Not specified | |

| 2-Anilino triazolopyrimidine (p-toluidino derivative 3d) | Tubulin Polymerization Inhibition | 0.45 µM | nih.gov |

| 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | Tubulin Polymerization Inhibition | Not specified | nih.gov |

In addition to inhibiting tubulin polymerization, derivatives of this compound have been shown to induce apoptosis and modulate the cell cycle in cancer cells. For instance, a derivative of 3-fluoro-4-(thiophen-3-yl)aniline has been suggested to induce apoptosis by causing cell cycle arrest at the S and G2/M phases. The 2-anilino triazolopyrimidine derivative that potently inhibited tubulin polymerization was also found to block treated cells in the G2/M phase of the cell cycle and induce apoptosis through the intrinsic pathway. nih.gov

Further research into thiophene derivatives has demonstrated their ability to induce apoptosis and cell cycle arrest in various cancer cell lines. nih.govresearchgate.net One study found that a thiophene derivative induced an increased proportion of apoptotic cells compared to untreated cells. researchgate.net Another investigation revealed that certain thiophene derivatives caused cell cycle arrest in the S phase, leading to caspase-3-induced apoptosis. nih.gov The anticancer activity of some thiophene derivatives has been linked to their ability to cause cell cycle arrest at the S and G2/M phases and alter the expression of microRNAs involved in tumor suppression and oncogenesis. researchgate.net

Structure-Activity Relationship (SAR) Analyses

Structure-activity relationship (SAR) analyses are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, SAR studies have provided valuable insights into how different chemical modifications affect their antimicrobial and anticancer properties.

In the context of antimicrobial activity, SAR studies have revealed that the presence of cycloalkyl or electron-rich heterocyclic fragments at the third position of a triazole ring linked to the aniline moiety is essential for antibacterial activity. nih.gov The introduction of a methyl group to the aniline part of the molecule was also found to enhance antistaphylococcal activity. nih.gov For anticancer activity, SAR studies on 2-anilino triazolopyrimidines have highlighted that small substituents like methyl or ethyl groups at the para-position of the aniline ring are critical for optimal antiproliferative activity. nih.gov Specifically, electron-releasing substituents at the para-position showed antiproliferative activity in the order of Me > Et > OMe. nih.gov

The substitution pattern on the thiophene ring has also been shown to be important. A direct comparison of thiophen-2-yl and thiophen-3-yl units in a series of antiviral compounds indicated that the thiophen-2-yl group was generally associated with higher activity. ucla.edu These SAR findings are instrumental in guiding the rational design of more potent and selective derivatives of this compound for therapeutic applications.

Influence of Heterocyclic Fragments and Substituent Effects

The biological activity of thiophene-aniline derivatives is significantly modulated by the introduction of different substituents and the nature of heterocyclic fragments. Structure-activity relationship (SAR) studies reveal that these modifications can enhance target binding, improve pharmacokinetic properties, and ultimately increase therapeutic efficacy. sci-hub.se

The position of the linkage between the thiophene and aniline rings is a critical determinant of activity. For instance, in a series of pyrazolopyridine inhibitors of enterovirus, analogs featuring a thiophen-2-yl group were generally associated with higher antiviral activities compared to their thiophen-3-yl counterparts. ucla.edu This highlights the spatial importance of the sulfur atom and its potential interactions with biological targets.

Substituents on the aniline ring also play a pivotal role. In the development of p38α MAPK inhibitors, a class of drugs targeted for inflammatory and cardiovascular diseases, the presence of a 4-fluorophenyl group was found to fit optimally into a key hydrophobic pocket of the enzyme. d-nb.info For triazolyl-aniline derivatives, the introduction of electron-withdrawing groups like trifluoromethyl (-CF₃) can enhance metabolic stability and binding affinity. Conversely, adding methoxy (B1213986) groups to the aniline ring has been proposed as a strategy to improve solubility and bioavailability.

In the context of anticancer agents, SAR analyses of N-acylhydrazone derivatives of thiophene showed that hydroxyl substitutions on the aromatic ring were crucial for pharmacological activity, with di-substituted derivatives being more active than mono-substituted ones. sci-hub.se For a series of thiophene-based pyrazoline compounds, the presence of methoxy groups was suggested to contribute to their potential as anticancer agents. japsonline.com Similarly, in a study of thiophene carboxamide derivatives, the nature of the substituent at position 4 of a thiazole (B1198619) ring was found to significantly affect in vitro inhibitory activity against liver cancer cell lines. sci-hub.se A thienyl ring at this position had a greater positive effect than a methyl group, which in turn was more effective than a phenyl group. sci-hub.se

The heterocyclic fragment attached to the core structure is also a major determinant of biological action. For example, when an enaminone group on a thiophene derivative was replaced with a pyridine side chain, the antimicrobial activity was significantly improved. d-nb.inforesearchgate.net Another study on armed thiophene derivatives found that incorporating a benzimidazole moiety resulted in promising antimicrobial activity, particularly against Pseudomonas aeruginosa. nih.gov

Table 1: Effect of Substituents on the Anticancer Activity of Thiophene Derivatives

| Compound Series | Key Substituent(s) | Effect on Activity | Cancer Cell Line | Reference |

|---|---|---|---|---|

| Thiophene-based Pyrazolines | Methoxy groups | Potential increase in anticancer activity | 4T1, HeLa, WiDr | japsonline.com |

| Thiazole-Thiophene Hybrids | Thienyl ring at position 4 of thiazole | Greater inhibitory effect than methyl or phenyl groups | HepG2 | sci-hub.se |

| N-acylhydrazone Thiophenes | Di-substitution with hydroxyl groups on aromatic ring | More active than mono-substituted analogs | - | sci-hub.se |

| Thiazole-Thiophene Hybrids | Benzoyl and ester groups at position 2 of thiophene | Increased inhibition activity | HepG2, MDA-MB-231 | nih.gov |

Molecular Docking and Interaction with Biological Targets

Molecular docking simulations are a cornerstone in understanding how this compound derivatives interact with their biological targets at the molecular level. These computational studies provide insights into binding affinities, specific interactions, and the structural basis for observed biological activities, guiding the rational design of more potent and selective inhibitors. nih.govresearchgate.net

A primary area of investigation for thiophene-aniline derivatives is in the development of kinase inhibitors for cancer therapy. researchgate.net Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. d-nb.infonih.gov For example, thiophene-based compounds have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in angiogenesis (the formation of new blood vessels that tumors need to grow). researchgate.net Docking studies of fused thienopyrrole derivatives revealed that they fit well into the VEGFR-2 active site, with one promising compound, 4c, showing an inhibitory concentration (IC₅₀) of 0.075 µM. mdpi.com The same compound also demonstrated dual inhibition by targeting AKT-1 kinase, another important protein in cancer cell survival pathways. mdpi.com

In the pursuit of c-Jun N-terminal kinase 3 (JNK3) inhibitors for neurodegenerative diseases, docking studies of thiophenyl-pyrazolourea derivatives were instrumental. acs.org The crystal structure of a lead compound (inhibitor 17) bound to JNK3 revealed that the pyrazole nitrogen and amide NH formed critical hydrogen bonds with the hinge residue Met149. acs.org The aniline moiety occupied a hydrophobic selectivity pocket, while the thiophenyl group was positioned in a second hydrophobic pocket, with these interactions collectively contributing to high binding affinity (IC₅₀ = 35 nM). acs.org

Similarly, in the design of p38α MAPK inhibitors, computational docking was used to visualize how a thiophene core bearing vicinal 4-fluorophenyl and 4-pyridyl rings would bind to the enzyme's ATP-binding site. d-nb.info The 4-pyridyl ring was shown to form a key hydrogen bond with the Met109 amide in the hinge region, an interaction essential for inhibition. d-nb.info For bacterial histidine kinases, a target for new antimicrobials, thiophene derivatives were designed to occupy the ATP-binding domain, with docking studies confirming their binding modes. nih.gov

Docking studies have also been employed to elucidate the anticancer mechanism of thiophene derivatives targeting other proteins. Pyrimidine-2-thione derivatives incorporating thiophene were evaluated as inhibitors of the H-RAS protein, which is implicated in breast cancer. bohrium.com The top-ranked compound from in-silico screening, compound 5a, showed the highest binding energy and was later confirmed to induce apoptosis in MCF-7 breast cancer cells. bohrium.com

Table 2: Molecular Docking and Biological Target Interactions of Thiophene-Aniline Derivatives

| Derivative Class | Biological Target | Key Interactions Observed in Docking | Binding Affinity / Potency | Reference |

|---|---|---|---|---|

| Thiophenyl-pyrazolourea | JNK3 | H-bonds with hinge residue Met149; hydrophobic interactions in two pockets. | IC₅₀ = 35 nM | acs.org |

| Fused Thienopyrrole | VEGFR-2 / AKT-1 | Similar fitting pattern to reference ligands in active sites. | IC₅₀ = 0.075 µM (VEGFR-2); IC₅₀ = 4.60 µM (AKT-1) | mdpi.com |

| Pyrimidine-2-thione Thiophene | H-RAS | High binding energy score. | IC₅₀ = 2.617 µM (MCF-7 cells) | bohrium.com |

| Diaryl-thiophene | p38α MAPK | H-bond with hinge residue Met109; hydrophobic pocket interactions. | Kᵢ = 0.6 µM | d-nb.info |

| Thiophene-based Pyrazolines | EGFR | Low binding energy. | -8.8 kcal/mol | japsonline.com |

ADMET Properties and Drug-Likeness Assessment

The development of a successful drug requires not only potent biological activity but also favorable pharmacokinetic properties. The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a critical step in drug discovery. royalsocietypublishing.org In-silico prediction of these properties, along with an evaluation of "drug-likeness" based on established guidelines like Lipinski's rule of five, allows for the early identification of candidates with a higher probability of success in clinical trials. taylorandfrancis.comnih.gov

Many studies on thiophene-aniline derivatives incorporate ADMET and drug-likeness predictions. For a series of novel thiophene carboxamide derivatives designed as anticancer agents, ADME-T analysis showed high druggability profiles, indicating their suitability for oral administration and compliance with FDA-approved drug characteristics. mdpi.com Similarly, an analysis of aniline derivatives containing a 1,2,3-triazole system showed that all compounds satisfied the drug similarity rules of Lipinski, Ghose, and Veber and displayed favorable absorption parameters. nih.gov

Lipinski's rule of five is a widely used filter which suggests that poor absorption or permeation is more likely when a compound has a molecular weight over 500 Da, a logP over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. taylorandfrancis.comnih.gov In a study of thiophene-based N-phenyl pyrazolines, ADME prediction indicated good pharmacokinetic properties, supporting their potential as anticancer agents. japsonline.com Likewise, a series of thiazole and thiophene derivatives with anticancer activity were found to have acceptable physicochemical and pharmacokinetic profiles, with most having zero violations of Lipinski's rule. nih.gov These compounds were predicted to have high gastrointestinal (GIT) absorption and moderate water solubility, supporting their oral bioavailability. nih.gov

However, not all derivatives exhibit ideal properties. In one study, while most compounds were predicted to have good bioavailability, some were identified as potential substrates for P-glycoprotein (P-gp), which could lead to drug resistance. researchgate.net In another investigation, while the designed compounds showed promise, predictions indicated potential issues with high lipophilicity and poor solubility for some candidates. rsc.org These in-silico flags are valuable as they guide chemists in modifying structures to overcome these potential liabilities. For example, a study on thiophene derivatives as inhibitors of Salmonella typhi found that while the compounds had good oral bioavailability and intestinal absorption (over 80%), they were also predicted to be both substrates and inhibitors of Cytochrome P450 3A4 (CYP3A4), indicating potential for drug-drug interactions. researchgate.net

Table 3: Predicted ADMET and Drug-Likeness Properties for Selected Thiophene Derivative Series

| Compound Series | Key Predicted Properties | Lipinski's Rule Compliance | Potential Liabilities | Reference |

|---|---|---|---|---|

| Thiazole/Thiophene Dimethylaniline | High GIT absorption, moderate water solubility. | Most compounds have zero violations. | Some derivatives flagged for PAINS (pan-assay interference compounds). | nih.gov |

| Thiophene Derivatives (Antimicrobial) | >80% intestinal absorption; brain distribution. | Good response, no more than one violation. | Substrate and inhibitor of CYP3A4. | researchgate.net |

| Thiophene-based N-phenyl Pyrazolines | Good pharmacokinetic properties. | Compliant. | Not specified. | japsonline.com |

| Aniline-Triazole Hybrids | Favorable absorption parameters. | All derivatives satisfy the rules. | Not specified. | nih.gov |

| Thiophene Carboxamides (Anticancer) | High druggability profiles, suitable for oral use. | All derivatives obeyed the rule. | Not specified. | mdpi.com |

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic and structural properties of molecules. For derivatives and analogues of 2-(thiophen-3-yl)aniline, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-311+G(d,p), 6-31G(d,p)), have been employed to model its characteristics. nih.govphyschemres.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap (ΔE), indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. researchgate.net

For related thiophene-aniline structures, DFT calculations have shown that the HOMO is often localized on the electron-rich thiophene (B33073) and aniline (B41778) moieties, while the LUMO is distributed over the aromatic systems. mdpi.com This separation of frontier orbitals is characteristic of donor-acceptor systems and influences their charge transfer properties. acs.org In derivatives of this compound, the introduction of different substituent groups can significantly alter the HOMO and LUMO energy levels, thereby tuning the energy gap. nih.govresearchgate.net For instance, electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy. researchgate.net

Computational studies on related compounds have reported HOMO-LUMO energy gaps in the range of 3.72–4.15 eV, indicating varying degrees of reactivity among different derivatives. mdpi.com For some thiophene-2-carboxamide derivatives, the HOMO-LUMO gaps were found to be close, with amino derivatives showing the highest values. nih.gov

Table 1: Calculated Electronic Properties of Thiophene-Aniline Analogues

| Compound/Derivative Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |

| Thiophene-2-carboxamide derivatives | -5.58 to -5.91 | -1.99 to -2.73 | 3.19 to 3.59 | DFT/B3LYP/6-31G(d,p) nih.gov |

| (E)-N-((3-arylthiophen-2-yl)methylene)aniline derivatives | - | - | 3.72 to 4.15 | PBE0-D3BJ/def2-TZVP mdpi.com |

| Thieno[3,2-b]thiophene-based dyes | - | - | 2.20 to 2.60 | DFT/TD-DFT acs.org |

| FUIC-6 (thieno[2,3-b]thiophene-based NFA) | -5.81 | -3.93 | 1.88 | DFT acs.org |

Time-Dependent DFT (TD-DFT) calculations are frequently used to predict the electronic absorption spectra (UV-Vis) of molecules, including the maximum absorption wavelength (λmax). physchemres.orgdergipark.org.tr These theoretical predictions can be correlated with experimental spectra to validate the computational model and understand the nature of electronic transitions. dergipark.org.trmdpi.com For instance, in a study on a thieno[3,2-b]thiophene-containing molecule, TD-DFT calculations at the B3LYP/6-311G(d,p) level predicted a λmax of 432.36 nm, corresponding to the HOMO→LUMO transition, which was in reasonable agreement with the experimental value of 400 nm. dergipark.org.tr However, discrepancies can arise, and sometimes calculations may underestimate or fail to predict all observed peaks, highlighting the importance of comparing theoretical data with experimental results. mdpi.com

DFT calculations are used to determine the most stable three-dimensional structure of a molecule by optimizing its geometry to a minimum energy state. physchemres.orgdergipark.org.tr Key parameters obtained from this optimization include bond lengths, bond angles, and dihedral (torsional) angles. The torsional angle between the thiophene and aniline rings is particularly important as it influences the degree of π-conjugation in the molecule. physchemres.org A more planar structure (smaller torsional angle) generally leads to better conjugation and affects the electronic properties.

Spectroscopic Property Prediction (e.g., λmax)

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is particularly useful for studying interactions in a biological or material context. tandfonline.comnih.gov For compounds structurally related to this compound, MD simulations have been used to investigate their stability when interacting with biological targets like proteins. researchgate.nettandfonline.com These simulations can reveal how a ligand-receptor complex remains stable over time, providing information on binding affinity and intermolecular interactions. researchgate.net For example, MD simulations have been applied to thieno[2,3-d]pyrimidine (B153573) derivatives to assess their potential as enzyme inhibitors. nih.gov

Computational Approaches for Photovoltaic Performance Prediction

Computational methods are instrumental in designing and predicting the performance of organic materials for photovoltaic applications, such as in dye-sensitized solar cells (DSSCs) or organic solar cells (OSCs). researchgate.netresearchgate.netmdpi.com For thiophene-based dyes, DFT and TD-DFT calculations can predict key parameters that influence solar cell efficiency. researchgate.netacs.org These parameters include:

HOMO and LUMO energy levels: To ensure efficient electron injection into the semiconductor (e.g., TiO2) and dye regeneration by the electrolyte. acs.org

Light-Harvesting Efficiency (LHE): Related to the predicted λmax and oscillator strength. researchgate.net

Open-Circuit Photovoltage (VOC): Can be estimated from the LUMO level of the dye and the conduction band of the semiconductor. researchgate.net

Studies on polymers derived from aniline and thiophene monomers have shown that their electronic properties are suitable for photovoltaic devices. researchgate.net Computational screening of thieno[2,3-b]thiophene-based non-fullerene acceptors has identified candidates with narrow band gaps and high electron affinity, predicting their potential for high-performance OSCs. acs.org

Correlation Between Theoretical Calculations and Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. researchgate.netbohrium.com For thiophene-aniline derivatives and related compounds, a good correlation between calculated and experimental results lends confidence to the predictive power of the theoretical methods.

Structural Parameters: Optimized geometries from DFT calculations are often compared with X-ray crystallography data. Studies on related heterocyclic systems show a good agreement between calculated and experimental bond lengths and angles. acs.orgbohrium.comeurjchem.com

Spectroscopic Data: As mentioned, calculated UV-Vis spectra are compared with experimental measurements. acs.orgdergipark.org.tr Similarly, calculated vibrational frequencies (IR and Raman) can be correlated with experimental spectra to confirm structural assignments. researchgate.net

Electrochemical Properties: DFT can be used to predict redox potentials, which can then be compared with experimental values obtained from techniques like cyclic voltammetry. Good correlations have been found for thiophene derivatives, validating the computational approach. acs.org

Reactivity: Theoretical reactivity indices, such as the global electrophilicity index (ω), have been shown to correlate linearly with experimentally determined electrophilicity parameters (E) for substituted thiophenes. acs.org

These correlations are crucial for establishing robust structure-property relationships, enabling the reliable design of new molecules with desired characteristics. acs.orgacs.orgacs.org

Supramolecular Chemistry and Host Guest Interactions

Design of Supramolecular Systems Incorporating Thiophene-Aniline Moieties

The thiophene-aniline scaffold is a valuable precursor in the design of advanced materials, particularly conductive polymers and ligands for coordination chemistry. researchgate.netmdpi.comunimib.it The inherent properties of both the thiophene (B33073)—a well-known component in conducting polymers—and aniline (B41778) moieties allow for the synthesis of novel polymers with tailored electronic and optical characteristics. researchgate.netjept.de For instance, polymers obtained from monomers containing aniline and thiophene units have been explored for their potential use as electron donor layers in organic solar cells. researchgate.net

The strategy for producing these materials often involves cross-coupling reactions, such as the Suzuki-Miyaura process, to link various thiophene and aniline precursors. researchgate.netmdpi.com This synthetic flexibility allows for the creation of a wide range of thiophene-substituted anilines that can be used to build complex heterocyclic systems. mdpi.comunimib.it Furthermore, the incorporation of thiophene-aniline building blocks into larger systems can create photoresponsive materials, where light can be used to control the system's properties. mdpi.com The design principle often revolves around pairing electron donor (D) and acceptor (A) blocks, such as triphenylamine (B166846) and thiophene, to control the energy levels of the final supramolecular assembly. mdpi.com

Self-Assembly and Ordered Structures

Compared to other conjugated oligomers like oligo(thiophene), the self-assembly of oligo(anilines) has been less explored, highlighting the challenges in controlling their aggregation. nih.govacs.org However, the tendency of these π-conjugated molecules to form ordered structures is fundamental to their function. By modifying the core structure, such as by creating amphiphiles, researchers can induce self-assembly into well-defined nanostructures like nanowires in aqueous solutions. nih.govacs.org This self-assembly is often driven by a combination of forces, including hydrogen bonding and π-π stacking, leading to highly ordered architectures. nih.gov

Hydrogen bonds are a primary driving force in the crystal packing of molecules containing the thiophene-aniline framework. While direct studies on 2-(thiophen-3-yl)aniline are limited, analysis of its derivatives provides significant insight.

The hydrogen bonding networks described above frequently lead to the formation of one-dimensional (1D) chains. In the crystal of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline , the C—H⋯O hydrogen bonds link molecules into chains that extend along the c-axis direction. nih.goviucr.orgnih.gov This is complemented by weak π–π stacking interactions between benzene (B151609) and thiophene rings, which further stabilize the crystal packing. nih.goviucr.org

Likewise, molecules of (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid are connected by C—H⋯O hydrogen bonds, forming C(8) chains that run along the a-axis. iucr.org The formation of such 1D supramolecular structures is a common theme in the self-assembly of functional organic molecules, where specific, directional interactions guide the assembly into extended, ordered architectures. tandfonline.com

Hydrogen Bonding Networks

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. This analysis has been applied to several thiophene-aniline derivatives to deconstruct their crystal packing.

Table 1: Relative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline

| Intermolecular Contact | Contribution to Hirshfeld Surface | Source(s) |

|---|---|---|

| O⋯H | 39% | iucr.org |

| H⋯H | 21.3% | iucr.org |

| C⋯N/N⋯C | 5.8% | iucr.org |

| C⋯H/H⋯C | 5.4% | iucr.org |

A similar analysis performed on (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid was used to investigate and quantify its intermolecular interactions, confirming the importance of hydrogen bonding in the crystal's cohesion. iucr.org This method provides crucial quantitative data that complements the qualitative descriptions of crystal packing, offering a deeper understanding of the forces governing self-assembly in these systems.

Advanced Material Science Applications Beyond Conductive Polymers

Use in Aggregation-Induced Emission (AIE) Materials

Luminogens with Aggregation-Induced Emission (AIE) are a class of molecules that are non-emissive when dissolved but become highly fluorescent upon aggregation. rsc.org This property is invaluable for applications in imaging, sensing, and therapy. rsc.org The thiophene (B33073) moiety, often paired with electron-donating groups like triphenylamine (B166846) (TPA), serves as a crucial building block for creating AIE-active molecules, known as AIEgens. rsc.orgdoi.org